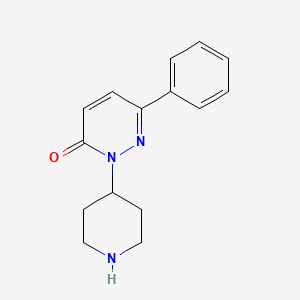
6-Phenyl-2-(piperidin-4-YL)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Phenyl-2-(piperidin-4-YL)pyridazin-3(2H)-one, also known as P4P, is a heterocyclic compound that has attracted attention in the scientific community due to its potential use as a therapeutic agent. This molecule has been synthesized using various methods and has shown promising results in scientific research, particularly in the field of neuroscience.
科学的研究の応用
Structural and Electronic Properties
Research on similar structures to "6-Phenyl-2-(piperidin-4-YL)pyridazin-3(2H)-one" reveals insights into their crystal structures, electronic properties, and potential as anticonvulsant agents. Georges et al. (1989) explored the crystal structures and electronic properties of substituted 3-tertiary-amino-6-aryl-pyridazines, which share structural similarities with the compound . Their findings highlight the importance of the orientation and electronic delocalization of the piperidine group towards the pyridazine ring, suggesting implications for the compound's reactivity and interaction with biological targets Georges, Vercauteren, Evrard, & Durant, 1989.
Synthesis and Biological Activity
The synthesis and biological evaluation of related pyridazinone derivatives have been extensively studied. For example, Demchenko et al. (2015) reported on the synthesis and in vivo analgesic and anti-inflammatory activities of new thiazolo[4,5-d]pyridazinone derivatives. Their research underscores the versatility of the pyridazinone scaffold in medicinal chemistry, paving the way for the development of novel therapeutics with optimized efficacy and safety profiles Demchenko, Bobkova, Yadlovskiy, Buchtiarova, & Demchenko, 2015.
Anticonvulsant and Analgesic Applications
Samanta et al. (2011) focused on the synthesis of 6-phenyl-3᾽-imino-benzylidene-2,3,4,5-tetrahydro pyridazin-3-one derivatives and their anticonvulsant activity, indicating the potential of pyridazinone derivatives in treating neurological disorders. The study highlights the significant anticonvulsant activity of some derivatives, suggesting the therapeutic potential of structurally related compounds like "this compound" in epilepsy management Samanta, Asif, Pooja, Garg, Sharma, & Singh, 2011.
特性
IUPAC Name |
6-phenyl-2-piperidin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15-7-6-14(12-4-2-1-3-5-12)17-18(15)13-8-10-16-11-9-13/h1-7,13,16H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXQWFBWMIVRKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2782632.png)


![1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2782636.png)
![6-[4-(2-Indol-1-ylacetyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2782640.png)
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride](/img/structure/B2782643.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide](/img/structure/B2782646.png)
![4-tert-butyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2782647.png)


![Methyl 4-methoxy-3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzoate](/img/structure/B2782653.png)
